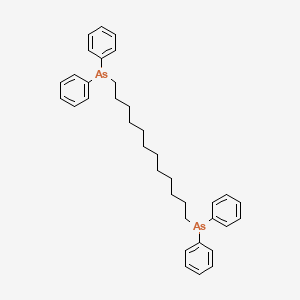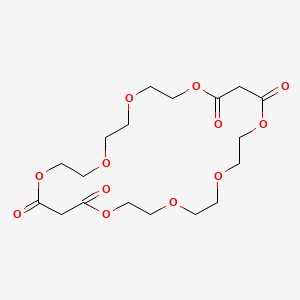![molecular formula C15H25N3O3 B14423393 N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea CAS No. 85707-99-9](/img/structure/B14423393.png)
N'-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group attached to a phenyl ring, and two hydroxyethyl groups attached to a urea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-(diethylamino)aniline with ethylene carbonate in the presence of a base, such as potassium carbonate, to yield the desired urea derivative . The reaction is carried out in an aqueous medium, making it an environmentally friendly process.
Industrial Production Methods
Industrial production of N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents is minimized to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Utilized in the production of polymers and as an additive in coatings and adhesives.
Mécanisme D'action
The mechanism of action of N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(Diethylamino)phenyl]-N’-phenylurea
- N-[4-(Diethylamino)phenyl]-N’-ethylthiourea
Uniqueness
N’-[4-(Diethylamino)phenyl]-N,N-bis(2-hydroxyethyl)urea is unique due to its dual hydroxyethyl groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature also contributes to its versatility in various applications, making it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
85707-99-9 |
|---|---|
Formule moléculaire |
C15H25N3O3 |
Poids moléculaire |
295.38 g/mol |
Nom IUPAC |
3-[4-(diethylamino)phenyl]-1,1-bis(2-hydroxyethyl)urea |
InChI |
InChI=1S/C15H25N3O3/c1-3-17(4-2)14-7-5-13(6-8-14)16-15(21)18(9-11-19)10-12-20/h5-8,19-20H,3-4,9-12H2,1-2H3,(H,16,21) |
Clé InChI |
GYGDBTOPNDGPBW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NC(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


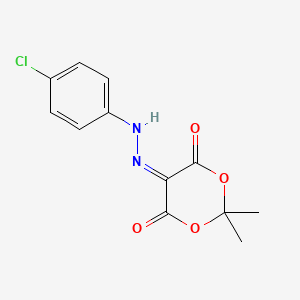
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
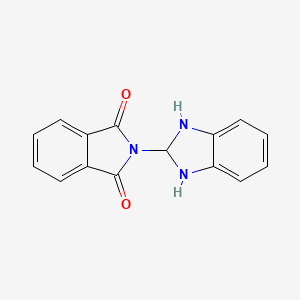
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)

![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
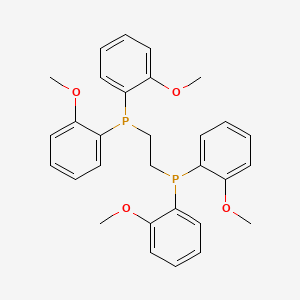
![5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14423361.png)
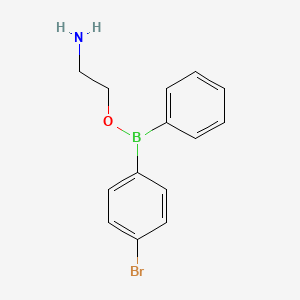
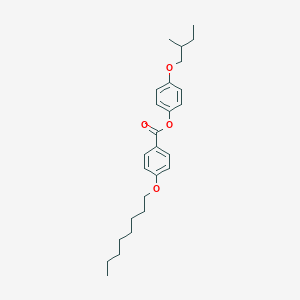
![1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14423371.png)
